molecular formula C10H7BrO4 B11800411 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B11800411
M. Wt: 271.06 g/mol
InChI Key: YQTDTBNYQFONNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid is a functionalized benzofuran derivative of significant interest in medicinal chemistry and pharmacological research. The benzofuran scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous natural products . This specific compound features a bromo-substituted benzofuran core linked to an acetic acid chain, a structure that offers versatile potential for further chemical modification and library synthesis aimed at developing novel therapeutic agents. Research into benzofuran-based compounds has identified their potential in cardiovascular therapeutics. Recent studies have demonstrated that novel benzofuran analogs can act as potent activators of SERCA2a (Sarco/Endoplasmic Reticulum Ca2+-ATPase 2a), a critical pump responsible for calcium reuptake in cardiomyocytes . Impaired SERCA2a activity is a hallmark of heart failure, and small-molecule activators based on scaffolds like benzofuran represent a promising approach for developing next-generation heart failure treatments that target the underlying molecular pathology . Furthermore, benzofuran oxoacetic acid derivatives have emerged as important tools in cell signaling research. Related compounds have been developed as selective agonists for EPAC1 (Exchange Protein Activated by cAMP 1), a key intracellular sensor for cyclic AMP that regulates processes including cell proliferation, adhesion, and exocytosis . By modulating such signaling pathways, researchers can investigate new treatment strategies for conditions including diabetes and cardiovascular diseases . The structural features of this compound make it a valuable intermediate for constructing more complex molecules aimed at these and other biological targets. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

2-[(5-bromo-1-benzofuran-6-yl)oxy]acetic acid

InChI

InChI=1S/C10H7BrO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13)

InChI Key

YQTDTBNYQFONNR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C21)Br)OCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 5 Bromobenzofuran 6 Yl Oxy Acetic Acid and Its Structural Analogs

Strategies for the Formation of the Benzofuran (B130515) Core

The construction of the benzofuran ring system is a cornerstone of organic synthesis, with a multitude of methods developed to achieve this goal. These strategies range from classical condensation reactions to modern transition-metal-catalyzed processes, each offering unique advantages in terms of substrate scope, efficiency, and functional group tolerance.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the construction of benzofurans is no exception. numberanalytics.com These methods often proceed under mild conditions and exhibit broad functional group compatibility, making them highly valuable in modern organic synthesis. rsc.org Palladium-catalyzed reactions have proven to be highly efficient and convenient for the synthesis and functionalization of benzofurans. nih.gov

A notable palladium-catalyzed approach involves the tandem C-H functionalization and cyclization strategy. For instance, the reaction of benzoquinones with terminal alkynes can yield 2,3-disubstituted 5-hydroxybenzofuran derivatives. nih.gov This method is advantageous as it does not require an external base, ligand, or oxidant, with the benzoquinone itself acting as both a reactant and an oxidant. nih.gov Another innovative protocol utilizes the palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes to produce silyl (B83357) benzofurans under mild conditions with good to moderate yields. rsc.orgbohrium.com

The following table summarizes key features of various palladium-catalyzed reactions for benzofuran synthesis:

Reaction Type Starting Materials Key Features Reference
C-H Functionalization/CyclizationBenzoquinones, Terminal AlkynesBase, ligand, and external oxidant-free nih.gov
Tandem Cyclization/Silylation1,6-Enynes, DisilanesMild conditions, good functional group tolerance rsc.orgbohrium.com
C-H Activation/Oxidation Tandem Reaction2-Hydroxystyrenes, IodobenzenesImproved synthetic efficiency for complex benzofurans rsc.org
Intramolecular Dehydrogenative ArylationO-Aryl Cyclic Vinylogous EstersSynthesis of functionalized hydrodibenzofuran derivatives nih.gov

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, has been effectively employed for the construction of the benzofuran scaffold. researchgate.net This reaction typically involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. In the context of benzofuran synthesis, intramolecular Heck reactions are particularly powerful.

A novel approach for the synthesis of 2-substituted-3-functionalized benzofurans utilizes an intramolecular Heck reaction as a key step. acs.orglookchem.com This strategy has been successfully applied to the enantioselective total synthesis of complex natural products like Daphnodorin B. acs.orglookchem.com The versatility of the Heck reaction allows for the introduction of a wide range of substituents on the benzofuran core, making it a valuable tool for creating diverse molecular libraries. The reaction often proceeds with high regioselectivity, which is a critical aspect in the synthesis of complex molecules. researchgate.net

The general mechanism of an intramolecular Heck reaction for benzofuran synthesis involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination or reductive elimination to afford the cyclized product and regenerate the catalyst.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. jk-sci.comwikipedia.orglibretexts.orgyoutube.com This reaction has become a go-to method for the synthesis of aryl amines from aryl halides and primary or secondary amines, offering significant advantages over traditional methods that often require harsh reaction conditions. wikipedia.orgyoutube.com

While the primary application of the Buchwald-Hartwig reaction is the synthesis of aryl amines, its principles can be extended to the synthesis of aminobenzofurans. By employing a suitably functionalized benzofuran precursor bearing a halide or triflate group, this cross-coupling reaction can be used to introduce an amino group at a specific position on the benzofuran ring. The reaction typically utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and substrate scope. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium-amido complex.

Reductive elimination from the amido complex to form the C-N bond and regenerate the Pd(0) catalyst.

Brønsted Acid-Catalyzed Cyclization Protocols

Brønsted acid-catalyzed reactions have gained significant importance in organic synthesis for the construction of carbon-carbon bonds. nih.govacs.org These methods offer an alternative to transition-metal catalysis, often utilizing simpler and more environmentally benign catalysts. In the context of benzofuran synthesis, Brønsted acids can effectively promote the cyclization of various precursors.

One such protocol involves the triflic acid-mediated reaction of substituted quinone imine ketals with dicarbonyl compounds, which yields substituted benzofuran cores in high yields. nih.govacs.org Another approach utilizes a Brønsted acid-mediated cascade reaction of phenols with bis[(trimethylsilyl)oxy]cyclobutene to access 3-(2-bromoethyl)benzofurans in a one-pot, metal-free process under mild conditions. researchgate.net

The mechanism of Brønsted acid-catalyzed cyclization often involves the protonation of a key functional group, which activates the substrate towards nucleophilic attack and subsequent cyclization. For example, in the cyclization of acetals, the acid protonates the acetal, leading to the formation of an oxonium ion intermediate. This is followed by an intramolecular nucleophilic attack from the aromatic ring to form the benzofuran core. wuxibiology.com

One-Pot Multicomponent Reactions for Substituted Benzofuran Derivatization

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the rapid generation of molecular diversity.

Several one-pot methodologies have been developed for the synthesis of substituted benzofurans. For instance, a one-pot synthesis of 2-substituted benzofurans can be achieved via a sequential C-C coupling, C-Si bond cleavage, and subsequent tandem C-C/C-O bond-forming reaction under ultrasound irradiation. nih.govresearchgate.net Another powerful example is a one-pot, five-component reaction that yields tetrazole-benzofuran hybrids through a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by a Pd/Cu system. rsc.org This process forms six new bonds in a single operation. rsc.org

The following table highlights some one-pot multicomponent reactions for the synthesis of benzofuran derivatives:

Reaction Type Components Key Features Reference
Sequential Coupling/CyclizationIodoarenes, (Trimethylsilyl)acetylene, 2-IodophenolUltrasound-assisted, good yields nih.govresearchgate.net
Ugi-Azide/Intramolecular CyclizationAldehyde, Amine, Isocyanide, Azide, AlkyneHigh bond-forming efficiency, mild conditions rsc.org
Annulation ReactionPyridine, Aromatic Aldehyde, Dimedone/4-Hydroxycoumarin, α-Phenacyl Bromide/p-Nitrobenzyl BromideStereoselective formation of trans isomers researchgate.net

Microwave-Assisted and Ultrasonic-Assisted Synthetic Routes

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. These non-conventional energy sources offer significant advantages over traditional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has been successfully applied to the preparation of various benzofuran derivatives. For example, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions using microwave irradiation. nih.gov This method provides higher yields and shorter reaction times compared to conventional heating. nih.gov Microwave irradiation has also been utilized in the synthesis of benzofuran-2-carboxamide (B1298429) derivatives and 3-acyl-5-hydroxybenzofuran derivatives, which have shown potential as anti-inflammatory and anticancer agents, respectively. scilit.comnih.gov A new method for the synthesis of benzofuran-3(2H)-ones under microwave conditions has also been reported, providing rapid access to these important dihydrobenzofuranones. researchgate.net

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This technique has been effectively used in the synthesis of benzofuran derivatives. A novel series of benzofuran-oxadiazole molecules with tyrosinase inhibitory activity has been synthesized using ultrasonic irradiation, resulting in moderate to good yields. mdpi.comnih.gov Furthermore, a one-pot synthesis of 2-substituted benzofurans via a sequential C-C coupling and cyclization has been developed under ultrasound irradiation, demonstrating the utility of this green synthetic methodology. nih.govresearchgate.net The synthesis of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, has also been achieved with higher yields and faster reaction times using ultrasound compared to conventional methods. univ.kiev.ua

The following table compares the yields and reaction times for the synthesis of benzofuran-oxadiazole derivatives using different methods:

Synthetic Method Reaction Time Yield (%) Reference
Conventional24 hours36-80 nih.gov
Ultrasound-Assisted30 minutes60-86 nih.gov
Microwave-Assisted60 seconds69-94 nih.gov

Green Chemistry Approaches in Benzofuran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzofurans to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key green methodologies include the use of microwave irradiation, ultrasound assistance, and alternative solvent systems like ionic liquids. nih.govijrra.netijbsac.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In benzofuran synthesis, it significantly reduces reaction times from hours to minutes and often improves product yields compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to various cyclization and coupling reactions that form the benzofuran core. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. The phenomenon of acoustic cavitation enhances mass transfer and reaction rates. Ultrasound-assisted methods have been developed for the synthesis of benzofuran derivatives, offering advantages such as shorter reaction times, milder conditions, and improved yields. nih.govnih.gov

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netthieme-connect.comresearchgate.net They can act as both the solvent and catalyst in benzofuran synthesis. researchgate.netthieme-connect.com Similarly, deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, offer an eco-friendly and biodegradable alternative to traditional volatile organic solvents for the one-pot synthesis of benzofuran derivatives. nih.govacs.org

MethodologyTypical ConditionsAdvantagesReference
Microwave Irradiation Pd-complex catalyst, Toluene, 150 °C, 20-30 minRapid heating, reduced reaction times, higher yields, fewer side products. nih.govresearchgate.net
Ultrasound Assistance Acetonitrile, Pyridine, 40 °C, 30 minEnhanced reaction rates, milder conditions, improved energy efficiency. nih.govnih.gov
Ionic Liquids (e.g., [bmIm]OH) 31 °C, 2.5 hNegligible vapor pressure, recyclable, can act as solvent and catalyst. researchgate.netthieme-connect.com
Deep Eutectic Solvents (e.g., ChCl.EG) Copper iodide catalystBiodegradable, low cost, environmentally benign. nih.govacs.org

Regioselective Introduction and Modification of the Bromo Substituent

The precise placement of a bromine atom at the C5 position of the benzofuran ring is critical for the synthesis of the target compound. This can be achieved either by direct bromination of the pre-formed heterocyclic core or by constructing the ring from a precursor that already contains the bromine atom.

Direct electrophilic bromination of the benzofuran ring can be challenging in terms of regioselectivity. The outcome is highly dependent on the reaction conditions and the substituents already present on the ring. The electron-rich nature of the benzofuran system makes it susceptible to electrophilic attack, but controlling the position of substitution requires careful selection of the brominating agent and solvent. researchgate.net

For instance, the electro-bromination of benzofuran in a mixture of acetic acid and water containing ammonium (B1175870) bromide has been shown to afford 5-bromobenzofuran (B130475) regioselectively. researchgate.net Other common brominating agents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can also be used, often in solvents like acetic acid or chloroform. The presence of a directing group, such as a hydroxyl group at the 6-position, can influence the regiochemical outcome, favoring substitution at the ortho position (C5). researchgate.netresearchgate.net

Brominating AgentSolvent/ConditionsMajor Product(s)CommentsReference
NH₄Br (Electrolysis) Acetic Acid / H₂O5-BromobenzofuranHigh regioselectivity for the C5 position. researchgate.net
Bromine (Br₂) in Acetic Acid Room Temperature5-Bromosalicylaldehyde (B98134) (from Salicylaldehyde)Effective for brominating phenolic precursors. tsijournals.com
N-Bromosuccinimide (NBS) CCl₄ or EthanolBromo-derivativesOutcome depends on substrate and conditions; can lead to mixtures. researchgate.net

A more reliable strategy for ensuring the correct regiochemistry is to start with a precursor that already contains bromine in the desired position. For the synthesis of 5-bromobenzofuran derivatives, a common starting material is a 4-bromophenol (B116583) derivative.

For example, 5-bromosalicylaldehyde can be synthesized by the direct bromination of salicylaldehyde. tsijournals.com This brominated aldehyde can then be converted into the benzofuran ring through various cyclization strategies. One common route involves the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate (like ethyl chloroacetate (B1199739) or ethyl bromoacetate) followed by cyclization to form the corresponding ethyl 5-bromobenzofuran-2-carboxylate. This method offers excellent control over the placement of the bromo substituent. tsijournals.com

Elaboration and Functionalization of the Oxyacetic Acid Moiety at the 6-Position

To synthesize the target molecule, an oxyacetic acid group must be introduced at the C6 position of the 5-bromobenzofuran core. This is typically achieved by starting with 5-bromo-6-hydroxybenzofuran and performing an etherification reaction. The synthesis of 6-hydroxybenzofuran (B80719) itself can be accomplished via a multi-step process starting from 2-hydroxy-4-methoxybenzaldehyde. researchgate.net

The Williamson ether synthesis is the most common and versatile method for forming the ether linkage required for the oxyacetic acid moiety. This reaction involves the deprotonation of the hydroxyl group on the 5-bromo-6-hydroxybenzofuran to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic acetate (B1210297) precursor.

The electrophilic partner in the Williamson ether synthesis is typically an ester of a haloacetic acid, most commonly ethyl bromoacetate (B1195939) or ethyl chloroacetate. nih.gov The reaction is an Sₙ2 (bimolecular nucleophilic substitution) process where the phenoxide displaces the halide leaving group. reddit.com

The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophile. reddit.com After the coupling reaction, the resulting ester, 2-((5-bromobenzofuran-6-yl)oxy)acetate, is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid, 2-((5-bromobenzofuran-6-yl)oxy)acetic acid.

Typical Williamson Ether Synthesis Conditions:

Reactants: 5-bromo-6-hydroxybenzofuran, Ethyl bromoacetate

Base: Potassium Carbonate (K₂CO₃)

Solvent: Acetone or Dimethylformamide (DMF)

Temperature: Room temperature to reflux

Subsequent Step: Saponification (e.g., with NaOH or LiOH) to hydrolyze the ester to the carboxylic acid.

Chromatographic and Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

The unequivocal identification and structural confirmation of newly synthesized organic compounds are paramount in chemical research. A suite of sophisticated analytical techniques is employed for this purpose, each providing unique insights into the molecular architecture and purity of a substance. For a molecule such as this compound and its analogs, a combination of chromatographic and spectroscopic methods is indispensable. These techniques not only verify the successful synthesis of the target molecule but also provide detailed information about its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the determination of the molecular structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C, to provide detailed information about the chemical environment of each atom.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for each chemically non-equivalent proton. The aromatic protons on the benzofuran core would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The bromine atom at the C5 position and the oxyacetic acid group at the C6 position would influence the electronic environment of the neighboring aromatic protons, leading to predictable shifts. The protons of the methylene (B1212753) group in the oxyacetic acid side chain (-O-CH₂-COOH) would likely appear as a singlet at approximately δ 4.5-5.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield position, often above δ 10.0 ppm, and its signal intensity would correspond to one proton.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the benzofuran ring would resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine (C5) would be influenced by the heavy atom effect, affecting its chemical shift. The carbons of the furan (B31954) ring moiety would have characteristic shifts, distinguishing them from the benzene (B151609) ring carbons. The carbonyl carbon of the carboxylic acid would appear significantly downfield (δ > 170 ppm), while the methylene carbon of the oxyacetic acid group would be found in the aliphatic region, likely around δ 60-70 ppm.

A related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, has been characterized, and its spectral data can serve as a reference. mdpi.com For this analog, the protons of the carboxymethylene fragment appear at δ 3.89 ppm and the acidic proton at δ 12.57 ppm, while the carbonyl carbon of the acetic acid resonates at δ 171.84 ppm. mdpi.com Another similar structure, 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid, has also been analyzed using ¹H NMR. chemicalbook.com The analysis of such analogs allows for a more precise prediction of the spectral features of the target compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 8.0100 - 150
-O-CH₂-COOH~4.7~65
-O-CH₂-COOH>10.0 (broad s)~175
Benzofuran C-Br-~115
Benzofuran C-O-~155

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing a molecular fingerprint.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, a hallmark of the hydrogen-bonded dimer form. chemguide.co.uklibretexts.org A strong, sharp absorption peak between 1700 and 1750 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. chemguide.co.uk The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. chemguide.co.uk Aromatic C=C stretching vibrations would be observed as a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching of the aromatic ring would be found just above 3000 cm⁻¹. Finally, a band corresponding to the C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations usually give strong signals. The symmetric vibrations of the benzofuran ring system would be particularly Raman active.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1750 (strong)
EtherC-O Stretch1000 - 1300
Aromatic RingC=C Stretch1450 - 1600
Aromatic Ring=C-H Stretch~3000 - 3100
Alkyl HalideC-Br Stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore, the part of the molecule responsible for the absorption.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. Under EI conditions, the molecule would likely undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org For benzofuran derivatives, cleavage of the ether bond and fragmentation of the benzofuran ring are also expected. The fragmentation of 2-aroylbenzofuran derivatives has been shown to involve eliminations of radicals such as •Br. researchgate.net The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.

Structure Activity Relationship Sar Analysis of 2 5 Bromobenzofuran 6 Yl Oxy Acetic Acid Analogs

Impact of the Bromo Substituent at the 5-Position on Bioactivity

The presence and position of halogen substituents on the benzofuran (B130515) ring are critical determinants of biological activity. The bromo substituent at the 5-position of the benzofuran core in 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid analogs significantly influences their bioactivity, a phenomenon attributed to the unique physicochemical properties of halogens.

Halogen atoms, such as bromine, can enhance the biological potency of a molecule through several mechanisms. They increase lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the benzofuran ring system, affecting how the molecule interacts with biological targets. Perhaps most importantly, halogens can participate in "halogen bonding," a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a target protein, which can significantly improve binding affinity. researchgate.net

The position of the halogen is crucial. While direct SAR data comparing the 5-bromo substituent to other positions on the 2-((benzofuran-6-yl)oxy)acetic acid scaffold is limited, broader studies on benzofurans indicate that substitutions on the benzene (B151609) ring portion of the core are pivotal for activity. nih.gov The placement at position 5 specifically influences the molecule's interaction with target binding pockets. For example, in a series of inhibitors for the bacterial disulfide bond-forming enzyme A (DsbA), the synthesis of analogs with bromo and iodo functionality at the 6-position was a key strategy in exploring the binding groove. mdpi.com While this is a different position, it underscores the strategy of using halogens to probe and enhance molecular interactions. The 5-bromo substituent in the title compound is thus predicted to play a key role in target recognition and binding affinity.

Table 1: Effect of Halogen Substitution on the Bioactivity of Benzofuran Analogs

Compound ID Scaffold Halogen Substituent Target/Assay Activity Metric Reference
7m Benzofuran-oxadiazole Bromine M. tuberculosis Excellent Activity researchgate.net
7l Benzofuran-oxadiazole Bromine M. tuberculosis Excellent Activity researchgate.net
7k Benzofuran-oxadiazole Chlorine M. tuberculosis Excellent Activity researchgate.net

| 7j | Benzofuran-oxadiazole | Chlorine | M. tuberculosis | Excellent Activity | researchgate.net |

Note: The specific position of the halogen on the benzofuran ring for compounds 7j-m is not detailed in the abstract, but the study emphasizes its positive contribution.

Role of the Oxyacetic Acid Side Chain at the 6-Position in Molecular Recognition

The oxyacetic acid side chain at the 6-position is a key pharmacophoric feature that plays a fundamental role in molecular recognition, primarily through its ability to form critical interactions with biological targets. This acidic moiety can act as a hydrogen bond donor and acceptor and can engage in ionic interactions, anchoring the ligand to its target protein.

The importance of this functional group is highlighted in a study that identified a novel class of benzofuran oxoacetic acid-derived ligands for the cyclic AMP sensor, exchange protein directly activated by cAMP 1 (EPAC1). nih.gov The initial hit compound, SY000, featured a benzofuran oxoacetic acid core. Its binding was dependent on the carboxylic acid group, which is presumed to form key hydrogen bonds within the cyclic nucleotide-binding domain of the protein. By generating a library of analogs, researchers identified compound SY009, which, while modified on the benzofuran ring, retained the crucial oxoacetic acid moiety and exhibited a 10-fold increase in potency. This demonstrates that while other parts of the molecule can be optimized to enhance binding, the oxyacetic acid group provides the foundational interactions necessary for activity. nih.gov

Furthermore, studies on inhibitors of the bacterial enzyme DsbA identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit from fragment screening. researchgate.net Although the acetic acid group is at the 3-position in this case, the principle remains the same. The carboxylate group is essential for binding and often serves as a primary anchor point from which the rest of the molecule can be elaborated to achieve higher affinity and selectivity. The oxyacetic acid chain at the 6-position provides specific directionality and spacing, positioning the carboxylate to interact with key residues like arginine or lysine (B10760008) in a binding pocket.

Table 2: Contribution of the Benzofuran Oxoacetic Acid Moiety to EPAC1 Binding

Compound ID Core Structure Modifications Potency (Binding Assay) Role of Acetic Acid Reference
SY000 Benzofuran oxoacetic acid - Moderate Essential for binding nih.gov
SY009 Benzofuran oxoacetic acid Modifications to the benzofuran ring 10-fold higher than SY000 Essential for binding nih.gov

| I942 | Non-cyclic nucleotide agonist | - | Known EPAC1 partial agonist | - | nih.gov |

Positional and Electronic Effects of Substituents on the Benzofuran Ring System

Modifications at the 2-Position

The 2-position of the benzofuran ring is a common site for modification and has a profound impact on the biological activity of its derivatives. SAR studies indicate that the size, electronics, and nature of the substituent at this position are critical for target engagement. nih.gov

Preliminary SAR studies on various benzofuran compounds have shown that introducing an ester group at the C-2 position is a key determinant for cytotoxic activity. nih.gov This suggests that the group's hydrogen bonding capacity and steric profile are important for interacting with cancer-related targets. Extending this, the introduction of more complex heterocyclic systems at the 2-position has been explored to enhance bioactivity. For instance, a series of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized, demonstrating that this position can accommodate bulky substituents to generate compounds with potential antifungal activity. nih.gov In many analogs, the 2-position is unsubstituted, allowing other pharmacophoric features to dominate the interaction. However, when substituted, it provides a vector to probe deeper into a target's binding site or to introduce new interaction points.

Derivatization at the 3-Position

The 3-position of the benzofuran ring is another key location for derivatization that significantly influences biological outcomes. Research has shown that introducing various functional groups at this position can lead to potent bioactive compounds.

For example, studies have revealed that bromoalkyl and bromoacetyl derivatives of benzofurans, where the substitution is at the 3-position, exhibit high cytotoxicity. mdpi.com This indicates that an electrophilic or reactive group at this position can potentially form covalent or strong non-covalent interactions with target proteins. In the development of anticancer agents, a lead compound, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which features a bromomethyl group at the 3-position, was identified as a promising candidate that induces apoptosis in leukemia cells. mdpi.com Furthermore, in the development of DsbA inhibitors, the initial hit was a benzofuran-3-acetic acid derivative, underscoring the importance of this substitution pattern for achieving biological activity. researchgate.net

Table 3: Bioactivity of Selected 3-Substituted Benzofuran Derivatives

Compound Class Substituent at 3-Position Biological Activity Target/Cell Line Reference
Bromoalkyl benzofurans -CH₂Br High Cytotoxicity K562, MOLT-4 mdpi.com
Bromoacetyl benzofurans -C(O)CH₂Br High Cytotoxicity K562, MOLT-4 mdpi.com

Systematic Variations at the 5- and 6-Positions

The substitution pattern on the benzene portion of the benzofuran core, specifically at the 5- and 6-positions, is a cornerstone of the SAR for this class of compounds. These positions allow for fine-tuning of electronic properties, solubility, and the orientation of key binding groups.

The 5-position, occupied by a bromine atom in the parent compound, is crucial for potency, as discussed in section 4.1. Replacing the bromine with other halogens or with hydrogen would directly impact the halogen bonding potential and lipophilicity. The 6-position is equally important, as it holds the oxyacetic acid side chain responsible for key anchoring interactions.

A study on benzofuran-based inhibitors of DsbA systematically explored substitutions at both the 5- and 6-positions. mdpi.com Starting from a benzofuran fragment, researchers synthesized analogs with bromo, iodo, and hydroxy groups at these positions to probe the binding pocket. This systematic variation is essential to map the topology of the active site and optimize interactions. For example, moving the key oxyacetic acid from the 6-position to another, or altering the substituent at the 5-position from a halogen to a hydrogen bond donor like a hydroxyl group, would fundamentally change the molecule's binding mode and subsequent biological activity.

Bioisosteric Replacements and Scaffold Variations within Benzofuran-Oxyacetic Acid Frameworks

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while maintaining or enhancing its primary binding interactions. nih.gov These strategies have been applied to the benzofuran-oxyacetic acid framework to explore novel chemical space.

A classic bioisosteric replacement for a carboxylic acid is a tetrazole ring. The tetrazole is acidic and can act as a hydrogen bond donor and acceptor, mimicking the key interactions of the carboxylate group but with different steric and electronic properties and improved metabolic stability. In the development of DsbA inhibitors based on a benzofuran scaffold, a tetrazole isostere of the carboxylic acid was synthesized to explore this very replacement. mdpi.com This modification is a key step in optimizing the lead compound, potentially leading to derivatives with better drug-like properties.

Scaffold variation, or scaffold hopping, involves replacing the central benzofuran core with a different heterocyclic system. This can lead to novel intellectual property and significantly improved pharmacological profiles. An excellent example comes from the development of small-molecule activators for the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). nih.gov In this study, researchers performed an isosteric replacement of the nitrogen atom in an indoline (B122111) scaffold with an oxygen atom to generate benzofuran analogs. This scaffold hop from indoline to benzofuran led to a substantial increase in efficacy, with the benzofuran analog 51 producing the highest SERCA2a stimulation observed in the study (Vmax of ~157%). nih.gov This demonstrates that the benzofuran scaffold can be a superior framework for certain biological targets compared to other related heterocycles.

Table 4: Effect of Scaffold Variation on SERCA2a Activation

Compound ID Scaffold Vmax (% Stimulation) Potency (EC₅₀, µM) Reference
Indoline Analog Indoline (Baseline) - nih.gov
51 Benzofuran ~157% 4.8 nih.gov
53 Benzofuran ~157% 9.0 nih.gov

| 52 | Dihydrobenzofuran | ~150% | 1.1 | nih.gov |


Computational and Theoretical Investigations of 2 5 Bromobenzofuran 6 Yl Oxy Acetic Acid and Its Analogs

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netafricanjournalofbiomedicalresearch.com This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site, estimating the binding affinity through scoring functions. researchgate.netmdpi.com

For benzofuran (B130515) derivatives, molecular docking studies have been conducted against various protein targets to explore their therapeutic potential. mdpi.comscienceopen.commdpi.com For instance, analogs of the title compound have been evaluated for their inhibitory activity against several key enzymes. A study on 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives, which share the 5-bromobenzofuran (B130475) core, identified them as having a strong affinity for the Aspartate Kinase (Asp Kinase) protein from Mycobacterium tuberculosis, a crucial target for anti-tuberculosis drug development. researchgate.net

In other research, various benzofuran derivatives were docked against the protein target PDB: 1aj6 to assess their antibacterial potential. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com These studies revealed strong binding affinities, with docking scores indicating favorable interactions within the protein's active site. africanjournalofbiomedicalresearch.com Similarly, benzofuran derivatives have been identified as selective inhibitors of SIRT2, a protein implicated in neurodegenerative diseases and cancer. mdpi.com Docking simulations for these compounds revealed key π-π stacking interactions with the Tyr104 residue and hydrogen bonds with Gln167 and Arg97, which are crucial for inhibiting SIRT2's function. mdpi.com The binding of benzofuran derivatives to carrier proteins like Bovine Serum Albumin (BSA) has also been investigated, showing that some analogs are housed preferentially in the interior of the protein structure. nih.govnih.gov

The binding affinity is often quantified by the binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

Compound/Analog ClassProtein Target (PDB ID)Binding Energy / Score (kcal/mol)Key Interacting Residues
2-(5-bromobenzofuran-2-yl) oxadiazolesAsp Kinase (M. tuberculosis)High Affinity (Specific values not stated)Not specified
5-nitrobenzofuran derivativesAntibacterial Target (1aj6)-6.9 to -10.4Not specified
Benzofuran-benzyl sulfone hybridsSirtuin 2 (SIRT2)Not specifiedTyr104, Gln167, Arg97
4-nitrophenyl-functionalized benzofuranBovine Serum Albumin (BSA)-27.85 (Global Energy)Glu-82

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a detailed view of the physical movements of atoms and molecules, allowing for the assessment of the conformational stability of both the ligand in the binding pocket and the protein itself. frontiersin.org

The primary goal of MD simulations in this context is to validate the stability of the binding mode predicted by docking. researchgate.net By simulating the complex in a dynamic environment that includes explicit solvent (water) and physiological conditions, researchers can observe whether the key interactions identified in docking are maintained over a period of nanoseconds. frontiersin.org

A key metric used in analyzing MD trajectories is the Root Mean Square Deviation (RMSD). The RMSD of the protein's backbone atoms is calculated over the simulation time to assess its structural stability. A stable RMSD value suggests that the protein does not undergo significant, disruptive conformational changes. Similarly, the RMSD of the ligand is calculated relative to the protein's binding site to determine if it remains stably bound or if it diffuses away from its initial docked position. A low and stable ligand RMSD indicates a stable binding pose. These simulations provide a more realistic and dynamic understanding of the ligand-protein interaction, complementing the static picture offered by molecular docking. researchgate.netfrontiersin.org

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. physchemres.orgresearchgate.net For benzofuran derivatives, DFT calculations, often using the B3LYP functional, provide fundamental insights into their intrinsic chemical properties. researchgate.netresearchgate.net These calculations are essential for understanding the molecule's stability, reactivity, and spectroscopic characteristics. physchemres.org

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and more easily polarized. irjweb.com For benzofuran and its analogs, the HOMO-LUMO gap is influenced by the molecular structure and the presence of various substituents. nih.govbeilstein-journals.org For example, DFT calculations have shown the HOMO-LUMO gap for the parent 1-benzofuran molecule to be approximately 7.06 eV in the gas phase. researchgate.net The introduction of substituents can significantly alter this gap, thereby tuning the molecule's reactivity. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
1-Benzofuran (gas phase)Not specifiedNot specified7.056
IsobenzofuranNot specifiedNot specified4.05
1,3-DiphenylisobenzofuranNot specifiedNot specified3.05
IsotetracenofuranNot specifiedNot specified~1.7

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing a visual guide to its relative polarity and chemical reactivity sites. rsc.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and correspond to sites susceptible to electrophilic attack or favorable for hydrogen bond acceptance. nih.gov Regions of positive potential, shown in blue, are electron-poor and indicate sites for nucleophilic attack. Green areas represent neutral or non-polar regions. nih.gov

For a molecule like 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the ether linkage, as well as the furan (B31954) oxygen. These sites represent the primary centers for interaction with electrophiles or for forming hydrogen bonds. nih.govnih.gov The acidic hydrogen of the carboxyl group would exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. This analysis is crucial for understanding non-covalent interactions in biological systems. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

The study of intermolecular interactions is critical for understanding how molecules pack in the solid state and how they interact with biological targets. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal structure. nih.govnih.govacs.org The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among the molecules, allowing for a detailed examination of intermolecular contacts.

CompoundH···H Contact (%)O···H/H···O Contact (%)C···H/H···C Contact (%)C···C Contact (%)
(3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one40.724.716.18.8
(Z)-3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one51.217.915.28.1

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds like benzofuran derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These methods help in understanding the specific structural features that are crucial for the biological activity of the molecules.

While specific QSAR models for this compound are not extensively detailed in publicly available literature, the methodologies are well-established for analogous structures. For instance, 3D-QSAR studies on other benzofuran derivatives have been successfully used to elucidate the structural requirements for their biological activities, such as acetylcholinesterase inhibition. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The process involves aligning the molecules in a 3D grid and calculating the interaction energies between a probe atom and each molecule. The resulting data is then analyzed using statistical methods to generate a model that can predict the activity of new compounds.

For a CoMFA study of this compound and its analogs, the following steps would typically be undertaken:

Selection of a training set of molecules: A series of structurally related benzofuran derivatives with known biological activities would be chosen.

Molecular modeling and alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of steric and electrostatic fields: The interaction energies are calculated at each grid point.

Statistical analysis: Partial least squares (PLS) analysis is commonly used to derive the QSAR model.

Model validation: The predictive power of the model is assessed using techniques like cross-validation.

The output of a CoMFA study is often visualized as 3D contour maps, which indicate regions where changes in steric and electrostatic properties are likely to increase or decrease biological activity. For example, a CoMFA model might suggest that bulky substituents in a particular region of the molecule could enhance its activity.

Illustrative CoMFA Model Parameters

Parameter Description Typical Value
q² (cross-validated r²) A measure of the internal predictive ability of the model. > 0.5
r² (non-cross-validated r²) A measure of the goodness of fit of the model. > 0.9
Standard Error of Estimate The standard deviation of the residuals. Low value

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship compared to CoMFA.

The process for CoMSIA is similar to that of CoMFA, but with the calculation of additional molecular fields. The resulting contour maps from a CoMSIA study can provide more specific guidance for the design of new, more potent analogs. For instance, a CoMSIA map might indicate that adding a hydrogen bond donor at a specific position on the benzofuran ring could lead to a significant increase in biological activity. Studies on substituted benzenes have demonstrated the utility of CoMFA and CoMSIA in explaining the role of hydrophobic effects, electrostatic interactions, and H-bonding in the toxicity of these compounds. uoa.gr

Illustrative CoMSIA Field Contributions

Field Contribution to Model (%) Interpretation
Steric 25% Indicates the importance of the size and shape of the molecule.
Electrostatic 35% Highlights the role of charge distribution.
Hydrophobic 20% Shows the influence of non-polar groups.
H-bond Donor 10% Points to the significance of hydrogen bond donating groups.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. For a compound like this compound, predicting its ADMET profile can help in assessing its potential for further development.

Various computational tools and models are available for predicting a wide range of ADMET properties. These models are typically built using large datasets of compounds with experimentally determined ADMET data.

Key ADMET properties that are commonly predicted include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD) help in understanding how the compound will be distributed in the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to be an inhibitor of these enzymes. This is important for predicting drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, can be estimated.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).

In silico ADMET studies on various benzofuran derivatives have been conducted to evaluate their drug-likeness and potential toxicity. eurjchem.com

Illustrative In Silico ADMET Predictions for a Hypothetical Benzofuran Derivative

Property Predicted Value Interpretation
Absorption
Human Intestinal Absorption High Likely to be well-absorbed from the gut.
Caco-2 Permeability Moderate May have moderate oral bioavailability.
Distribution
Blood-Brain Barrier Penetration Low Unlikely to cause significant central nervous system effects.
Plasma Protein Binding >90% High degree of binding to plasma proteins.
Metabolism
CYP2D6 Inhibition Non-inhibitor Low potential for drug-drug interactions via this pathway.
Excretion
Renal Organic Cation Transporter Substrate No Not likely to be actively secreted by the kidneys.
Toxicity
Ames Mutagenicity Negative Unlikely to be mutagenic.

Medicinal Chemistry and Drug Discovery Strategies Centered on the 2 5 Bromobenzofuran 6 Yl Oxy Acetic Acid Scaffold

Design and Synthesis of Novel Benzofuran (B130515) Derivatives for Enhanced Bioactivity

The rational design of novel derivatives based on the 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid scaffold is a cornerstone of efforts to enhance biological activity. nih.gov Synthetic strategies are often geared towards introducing molecular diversity at various positions of the benzofuran ring system to probe structure-activity relationships (SAR).

A common synthetic approach to benzofuran derivatives involves the reaction of a substituted phenol (B47542) with an α-halo ketone or ester, followed by cyclization. For the specific scaffold , a plausible synthetic route would start from a suitably substituted salicylaldehyde. For instance, 5-bromosalicylaldehyde (B98134) can be reacted with chloroacetone (B47974) in the presence of a base like potassium carbonate to form a 2-acetylbenzofuran (B162037) intermediate. researchgate.net Further modifications can then be introduced.

Key synthetic transformations for creating derivatives include:

Modifications at the Acetic Acid Side Chain: The carboxylic acid moiety can be esterified or converted to an amide to modulate polarity and cell permeability. acs.org

Substitution on the Benzene (B151609) Ring: The bromo substituent at the 5-position serves as a useful handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups. latrobe.edu.aunih.gov This allows for the exploration of steric and electronic effects on bioactivity.

Functionalization of the Furan (B31954) Ring: The C2 and C3 positions of the furan ring are also amenable to modification, for example, through C-H arylation techniques. mdpi.comchemrxiv.org

These synthetic endeavors aim to generate a library of analogues with diverse physicochemical properties, which can then be screened for enhanced biological activity against various targets. nih.gov

Lead Compound Optimization and Hit-to-Lead Development Processes

Once an initial "hit" compound exhibiting a desired biological activity is identified from screening, the process of lead optimization begins. This iterative process aims to improve the potency, selectivity, and pharmacokinetic properties of the hit compound to generate a viable drug candidate. patsnap.com For a lead compound based on the this compound scaffold, several optimization strategies can be employed.

A crucial aspect of lead optimization is the establishment of a clear structure-activity relationship (SAR). patsnap.comnih.gov By systematically modifying the lead compound and evaluating the biological activity of the resulting analogues, medicinal chemists can identify the key structural features required for activity. For example, the nature and position of substituents on the benzofuran ring can significantly impact target binding.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a vital role in guiding the optimization process. patsnap.com These in silico tools can predict how structural modifications might affect the compound's interaction with its biological target, allowing for a more rational design of new analogues.

The primary goals of lead optimization include:

Enhancing Potency: Fine-tuning the structure to maximize interactions with the target protein.

Improving Selectivity: Modifying the compound to minimize off-target effects.

Optimizing ADMET Properties: Adjusting the physicochemical properties (e.g., solubility, lipophilicity) to improve absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel lead compounds. nih.govmonash.edu This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. mdpi.com

The benzofuran scaffold is well-suited for FBDD. A fragment library containing various substituted benzofurans can be screened against a target of interest. For example, a fragment-based approach was successfully used to identify inhibitors of the bacterial enzyme DsbA, where a benzofuran fragment was identified as a hit. nih.govmdpi.com

In the context of this compound, the core benzofuran moiety could serve as a starting fragment. Biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to characterize the binding of this fragment to the target protein. mdpi.com This structural information is then invaluable for guiding the elaboration of the fragment into a more potent inhibitor by adding substituents that can form additional favorable interactions with the target. latrobe.edu.aunih.gov

Combinatorial Chemistry and High-Throughput Synthesis of Benzofuran Libraries

Combinatorial chemistry provides a means to rapidly generate large libraries of related compounds for high-throughput screening (HTS). nih.gov This approach is particularly useful for exploring the chemical space around a promising scaffold like this compound.

By employing a diversity-oriented synthesis strategy, a wide range of building blocks can be systematically combined to create a library of benzofuran derivatives with diverse substitution patterns. acs.orgnih.gov For example, a set of substituted salicylaldehydes can be reacted with a variety of α-halo ketones, and the resulting benzofuran intermediates can be further functionalized using an array of reagents.

The synthesis of these libraries can be performed in a parallel fashion, often using automated synthesis platforms. The resulting compounds are then screened en masse for biological activity, allowing for the rapid identification of hits. This high-throughput approach significantly accelerates the early stages of drug discovery.

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The this compound scaffold has the potential to be developed into therapeutic agents for a variety of diseases, depending on the specific biological target. The inherent bioactivity of the benzofuran core, coupled with the ability to fine-tune its properties through chemical modification, makes it an attractive starting point for drug discovery programs. rsc.org

One area of significant interest is the development of antimicrobial agents . The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial drugs. Benzofuran derivatives have shown promise as inhibitors of bacterial virulence factors, such as the thiol-disulfide oxidoreductase enzyme DsbA in Escherichia coli. latrobe.edu.aunih.govmdpi.com By inhibiting DsbA, these compounds can prevent the proper folding of key virulence proteins, thereby disarming the bacteria without necessarily killing them, which may reduce the selective pressure for resistance.

Another potential therapeutic application is in cancer . The benzofuran scaffold is present in a number of compounds with demonstrated anticancer activity. nih.gov For example, some benzofuran derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, making them potential antimitotic agents. mdpi.com Others have been found to inhibit signaling pathways that are crucial for cancer cell growth and survival. nih.gov

The development of therapeutic agents from the this compound scaffold would involve a rigorous process of target identification and validation, followed by lead optimization to achieve the desired efficacy and safety profile for a specific disease indication.

Future Perspectives in Benzofuran Chemical Biology and Therapeutic Development

Emerging Synthetic Strategies for Highly Substituted Benzofuran (B130515) Scaffolds

The creation of diverse and complex benzofuran derivatives is crucial for exploring their full therapeutic potential. Recent advancements in synthetic organic chemistry have provided powerful tools to construct highly substituted benzofuran cores with precision and efficiency.

Traditional methods for benzofuran synthesis are being supplemented and, in some cases, replaced by more sophisticated strategies that allow for greater control over substitution patterns. These emerging techniques are essential for generating novel analogues of compounds like 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid, enabling detailed structure-activity relationship (SAR) studies.

One promising area is the use of transition-metal-catalyzed reactions . numberanalytics.com These methods, often employing palladium, copper, rhodium, or gold catalysts, facilitate the formation of the benzofuran ring system through various cyclization pathways. acs.org For instance, tandem Sonogashira coupling followed by cyclization has been effectively used to prepare polysubstituted benzofuran derivatives. nih.govresearchgate.net This approach allows for the introduction of a wide range of substituents, contributing to the generation of diverse chemical libraries for biological screening.

Another significant advancement is the application of C-H activation and functionalization . nih.govresearchgate.net This strategy enables the direct modification of the benzofuran scaffold at positions that were previously difficult to access. By selectively activating carbon-hydrogen bonds, chemists can introduce new functional groups with high regioselectivity, streamlining the synthesis of complex derivatives. numberanalytics.com

Furthermore, photochemical reactions are emerging as a green and efficient way to synthesize and functionalize benzofurans. numberanalytics.com These light-mediated transformations can proceed under mild conditions and offer unique reactivity patterns that are not achievable with traditional thermal methods.

Finally, multicomponent reactions provide a powerful avenue for the rapid assembly of highly substituted benzofurans in a single step. numberanalytics.com These reactions combine three or more starting materials in a one-pot synthesis, leading to a significant increase in molecular complexity and diversity.

Table 1: Comparison of Emerging Synthetic Strategies for Benzofuran Scaffolds

Synthetic StrategyKey AdvantagesRepresentative Catalysts/ReagentsPotential for High Substitution
Transition-Metal Catalysis High efficiency, broad substrate scope, good functional group tolerance.Palladium, Copper, Rhodium, Gold complexes.High
C-H Activation Atom economy, direct functionalization of the core structure.Palladium, Rhodium, Ruthenium catalysts.High
Photochemical Reactions Mild reaction conditions, unique reactivity, environmentally friendly.Photosensitizers, light sources (e.g., LED).Moderate to High
Multicomponent Reactions High step economy, rapid generation of molecular diversity.Various catalysts depending on the specific reaction.High

Integration of Artificial Intelligence and Machine Learning in Benzofuran Drug Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery and development. nih.govnih.govresearchgate.net For benzofuran-based drug candidates, these computational tools offer the potential to accelerate the identification of promising new molecules and optimize their properties.

AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to develop predictive models. nih.gov These models can then be used for:

Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of virtual benzofuran derivatives to identify those with the highest probability of being active against a specific biological target. nih.gov This significantly reduces the time and cost associated with high-throughput screening of physical compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build sophisticated QSAR models that correlate the structural features of benzofuran derivatives with their biological activity. nih.gov These models provide valuable insights into the key molecular determinants of potency and selectivity, guiding the design of more effective compounds. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new benzofuran-based molecules with desired properties. By learning the underlying principles of molecular design, these algorithms can propose novel scaffolds and substitution patterns that may not be conceived through traditional medicinal chemistry approaches.

ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be trained to predict these properties for virtual benzofuran derivatives, allowing for the early identification and elimination of candidates with poor pharmacokinetic or safety profiles. researchgate.net

While the application of AI and ML specifically to benzofuran drug discovery is still in its early stages, the broader success of these technologies in pharmaceutical research suggests a promising future. researchgate.net The integration of computational approaches with experimental validation will be key to unlocking the full potential of the benzofuran scaffold. mdpi.com

Novel Applications of Benzofuran-Oxyacetic Acid Derivatives in Emerging Fields of Chemical Biology

The benzofuran-oxyacetic acid moiety, as exemplified by this compound, represents a versatile pharmacophore with applications beyond traditional drug targets. nih.govsemanticscholar.orgmedcraveonline.comnih.gov Researchers are beginning to explore the use of these derivatives as chemical probes and modulators of novel biological pathways.

One notable example is the identification of a benzofuran oxoacetic acid-derived ligand that selectively activates cellular EPAC1 . nih.gov EPAC1 (Exchange Protein directly Activated by cAMP 1) is a key signaling protein involved in a multitude of cellular processes, including cell adhesion, proliferation, and exocytosis. nih.gov The discovery of a selective activator for this protein opens up new avenues for studying its function and for the potential development of therapies for diseases such as diabetes and cardiovascular conditions. nih.gov

The development of such selective chemical tools is a cornerstone of chemical biology. By providing the means to perturb specific biological pathways with high precision, benzofuran-oxyacetic acid derivatives can help to:

Elucidate complex signaling networks: Selective modulators allow researchers to dissect the roles of individual proteins within intricate cellular communication systems.

Validate novel drug targets: By observing the phenotypic effects of modulating a specific protein with a small molecule, scientists can gain confidence in its potential as a therapeutic target.

Develop new diagnostic tools: Fluorescently labeled benzofuran-oxyacetic acid derivatives could be designed to visualize the localization and dynamics of their target proteins within living cells.

As our understanding of cellular biology deepens, the demand for novel chemical probes will continue to grow. The inherent drug-like properties and synthetic tractability of the benzofuran scaffold make it an attractive starting point for the development of the next generation of chemical biology tools. nih.gov

Challenges and Opportunities in the Translational Research of Benzofuran-Based Compounds

Despite the significant therapeutic promise of benzofuran derivatives, the path from a promising lead compound in the laboratory to a clinically approved drug is fraught with challenges. taylorandfrancis.com Translational research aims to bridge this gap, and understanding the specific hurdles and opportunities for benzofuran-based compounds is critical for their successful development.

Challenges:

Target Selectivity and Off-Target Effects: While many benzofuran derivatives show potent activity against their intended targets, ensuring high selectivity to avoid off-target effects and associated toxicities remains a major challenge. nih.gov Thorough preclinical profiling is essential to identify and mitigate these risks.

Pharmacokinetics and Bioavailability: Achieving optimal pharmacokinetic properties, including good oral bioavailability and a suitable half-life, is often a difficult balancing act. The physicochemical properties of the benzofuran scaffold and its substituents must be carefully tuned to ensure the drug can reach its target in the body at therapeutic concentrations.

Metabolic Stability: The metabolic fate of benzofuran derivatives can significantly impact their efficacy and safety. Understanding how these compounds are metabolized by liver enzymes is crucial for predicting their behavior in humans and avoiding the formation of toxic metabolites.

Scalable Synthesis: The synthetic routes developed in the early stages of discovery may not be suitable for the large-scale production required for clinical trials and commercialization. Developing cost-effective and scalable syntheses is a critical step in the translational process. numberanalytics.com

Opportunities:

Broad Therapeutic Potential: The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. taylorandfrancis.com This versatility provides a vast landscape of opportunities for developing new therapies for a multitude of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.gov

Natural Product Inspiration: Many biologically active natural products contain the benzofuran motif. nih.gov These natural compounds can serve as a rich source of inspiration for the design of new and improved therapeutic agents.

Advances in Drug Delivery: Novel drug delivery technologies, such as nanoparticle-based formulations, can help to overcome some of the pharmacokinetic challenges associated with benzofuran derivatives. These technologies can improve solubility, enhance bioavailability, and enable targeted delivery to specific tissues or organs.

Biomarker-Guided Development: The identification of predictive biomarkers can help to select patient populations most likely to respond to a particular benzofuran-based therapy. This personalized medicine approach can increase the success rate of clinical trials and lead to more effective treatments.

Q & A

Q. What are the recommended synthetic routes for 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a benzofuran precursor followed by coupling with an acetic acid derivative. For bromination, a method analogous to 5-bromofuran-2-carboxylic acid synthesis can be adapted: reacting 2-furancarboxylic acid with Br₂ in CCl₄ at 45–50°C for 24 hours . To optimize yields, control stoichiometry (e.g., excess Br₂) and use inert atmospheres to prevent side reactions. For the coupling step, nucleophilic aromatic substitution or Ullmann-type reactions may be employed, with catalysts like CuI to enhance efficiency. Purification via recrystallization (e.g., using boiling water) ensures high purity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the bromine substitution pattern and acetic acid linkage. Coupling constants in the aromatic region (6.5–8.0 ppm) help distinguish benzofuran protons .
  • X-ray Crystallography : Resolves stereoelectronic effects, as demonstrated in structurally similar compounds like {2-[(4-bromobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid, where torsion angles and crystal packing inform reactivity .
  • HPLC-MS : Validates purity and molecular weight, especially when trace impurities from bromination persist. Use C18 columns with acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How does the bromine substituent at position 5 of the benzofuran ring influence the compound's electronic properties and reactivity?

  • Methodological Answer : Bromine’s electron-withdrawing nature decreases electron density at the 6-position, directing electrophilic attacks to the 4-position of the benzofuran ring. This is corroborated by computational studies on analogous brominated furans, where Hammett constants (σₚ ≈ 0.23) predict meta-directing behavior . Experimental validation involves comparing reaction outcomes (e.g., nitration or sulfonation) with non-brominated analogs.

Q. What experimental strategies can evaluate the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :
  • Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor degradation products via LC-MS .
  • Biotic Degradation : Use soil or sediment microcosms under aerobic/anaerobic conditions. Track metabolite formation (e.g., debrominated intermediates) using isotope-labeled analogs .
  • QSAR Modeling : Predict half-lives in water or soil based on logP (estimated ≈2.1) and molecular polarizability .

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) using identical cell lines (e.g., HEK293 vs. HeLa) and exposure times .
  • Metabolic Stability : Compare hepatic microsomal degradation rates across species (e.g., human vs. rodent) to explain variability in in vivo efficacy .
  • Control for Impurities : Re-evaluate bioactive samples via HPLC to rule out confounding effects from synthesis byproducts .

Q. What computational modeling approaches are suitable for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use crystal structures of target enzymes (e.g., cyclooxygenase-2) to model binding poses. The bromine’s van der Waals radius (1.85 Å) may occupy hydrophobic pockets .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding affinity changes due to bromine substitution .

Q. Which in vitro assays are most reliable for assessing the enzyme inhibition potential of this compound?

  • Methodological Answer :
  • Fluorescence-Based Assays : Measure inhibition of NADPH-dependent enzymes (e.g., cytochrome P450) by tracking fluorescence quenching of resorufin derivatives .
  • SPR Biosensing : Quantify binding kinetics (kₒₙ/kₒff) to immobilized targets like kinases or phosphatases .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition mechanisms .

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